2-Methylnaphtho[1,2-d]thiazole
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to the chemical sciences. openaccessjournals.com These compounds are characterized by a ring structure containing at least one atom that is not carbon, such as nitrogen, sulfur, or oxygen. openaccessjournals.com This structural feature imparts unique physicochemical properties and reactivity to these molecules, making them essential building blocks in numerous applications. openaccessjournals.com
The significance of heterocyclic compounds is particularly pronounced in medicinal chemistry. A vast number of pharmaceuticals owe their therapeutic effects to the presence of heterocyclic rings in their structures. zenodo.orgijraset.com These rings can interact with biological targets like enzymes and receptors, leading to treatments for a wide array of diseases, including bacterial and viral infections, cancer, and inflammatory conditions. zenodo.orgijraset.com Many naturally occurring and biologically vital molecules, such as alkaloids, vitamins, and nucleic acids, also contain heterocyclic cores, providing a basis for the development of new drugs. zenodo.orgijpsr.com Beyond medicine, heterocyclic compounds are integral to the development of agrochemicals, advanced materials like conducting polymers and organic semiconductors, and functional dyes. openaccessjournals.comijpsr.com
Overview of Naphthothiazole Scaffolds: A Brief Contextualization
Within the broad family of heterocyclic compounds, naphthothiazoles represent a specific and important scaffold. These are organic heterocyclic compounds composed of a naphthalene (B1677914) ring system fused to a thiazole (B1198619) ring. fishersci.com The combination of the electron-rich thiazole ring and the aromatic naphthalene system results in a unique electronic structure and chemical reactivity.
Naphthothiazole derivatives are of significant interest to researchers due to their diverse potential applications. They are recognized for their structural properties that make them valuable in various industrial and research settings. chemimpex.com The stability and reactivity of the naphthothiazole core make it a versatile platform for the synthesis of more complex molecules. chemimpex.comguidechem.com
Research Landscape of 2-Methylnaphtho[1,2-d]thiazole: Current Trends and Challenges
This compound is a specific derivative within the naphthothiazole family, distinguished by a methyl group attached to the thiazole ring. ontosight.ai This seemingly small modification can significantly influence the compound's properties and potential applications. Current research into this compound and its derivatives is exploring several promising avenues.
One of the primary areas of investigation is in materials science. The compound's photophysical properties, stemming from its extended aromatic system, make it a candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). ontosight.ai It is also being explored for the development of fluorescent dyes used in biological imaging and diagnostics. chemimpex.com
In the realm of medicinal chemistry, there is growing interest in the potential biological activities of this compound derivatives. Research has suggested potential antimicrobial and anticancer properties, likely due to the molecule's ability to interact with biological membranes and interfere with cellular processes. ontosight.ai
A significant challenge in the research landscape is the need for efficient and scalable synthesis methods. While various synthetic routes exist, developing protocols that are both high-yielding and environmentally benign remains an active area of research. Further exploration is also needed to fully understand the structure-activity relationships of its derivatives to optimize their performance for specific applications.
Chemical and Physical Properties of this compound
The distinct characteristics of this compound are defined by its chemical and physical properties. This yellowish crystalline solid is known for its aromatic and heterocyclic nature. guidechem.com
| Property | Value |
| CAS Number | 2682-45-3 chemimpex.com |
| Molecular Formula | C₁₂H₉NS chemimpex.com |
| Molecular Weight | 199.27 g/mol chemimpex.com |
| Appearance | White to orange to green crystalline powder chemimpex.com |
| Melting Point | 94 - 97 °C chemimpex.com |
| Boiling Point | 168 °C at 5.5 mmHg chemimpex.com |
| Density | 1.27 g/cm³ chemimpex.com |
| Refractive Index | n20D 1.74 chemimpex.com |
This table contains data sourced from reference chemimpex.com.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a naphthalene-based starting material with a reagent that provides the thiazole ring. A common method is the condensation of a 1,2-naphthoquinone (B1664529) with a thioamide or a similar sulfur-containing compound, which is then followed by cyclization and methylation reactions. ontosight.ai
Research Applications of this compound
The unique structural features of this compound have led to its investigation in several areas of scientific research.
In Organic Electronics:
The compound is utilized in the development of organic semiconductors. chemimpex.com These materials are crucial for creating flexible and lightweight electronic devices, including OLEDs. chemimpex.comontosight.ai The extended π-system of the naphthothiazole core contributes to its charge-transporting properties, which are essential for semiconductor performance.
As Fluorescent Dyes:
This compound serves as a key component in the formulation of fluorescent dyes. chemimpex.com These dyes are widely used in biological imaging and diagnostics to enhance the visibility of cellular structures. chemimpex.com The inherent fluorescence of the molecule can be tuned by modifying its chemical structure, allowing for the development of probes for specific biological targets.
In Medicinal Chemistry:
The naphthothiazole scaffold is a recognized pharmacophore, and derivatives of this compound are being investigated for their potential therapeutic applications. Studies have explored their potential as antimicrobial and anticancer agents. ontosight.ai The mechanism of action is thought to involve interaction with biological membranes or interference with key cellular processes like DNA replication. ontosight.ai
In Materials Science:
Beyond electronics, this compound is incorporated into various materials to enhance their thermal and chemical stability. chemimpex.com This makes it a valuable component in the production of durable coatings and polymers. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzo[e][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXMJRMYZCEVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062588 | |
| Record name | Naphtho[1,2-d]thiazole, 2-methyl- | |
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Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2682-45-3 | |
| Record name | 2-Methylnaphtho[1,2-d]thiazole | |
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| Record name | Naphtho(1,2-d)thiazole, 2-methyl- | |
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| Record name | 2-Methylnaphtho[1,2-d]thiazole | |
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| Record name | Naphtho[1,2-d]thiazole, 2-methyl- | |
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| Record name | Naphtho[1,2-d]thiazole, 2-methyl- | |
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| Record name | 2-methylnaphtho[1,2-d]thiazole | |
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| Record name | 2-Methylnaphtho[1,2-d]thiazole | |
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Synthetic Strategies and Methodologies for 2 Methylnaphtho 1,2 D Thiazole
Classical Approaches to Naphthothiazole Synthesis
Traditional methods for synthesizing naphthothiazoles, including the 2-methyl derivative, have historically relied on robust and well-established reaction types such as condensation and cyclization reactions. These methods often involve multiple steps and have been foundational in heterocyclic chemistry.
Condensation reactions are a cornerstone in the synthesis of thiazole (B1198619) and its fused derivatives. The most common approach for the analogous benzothiazoles, which is applicable to naphthothiazoles, involves the reaction of an ortho-amino-thiol with a carboxylic acid or its equivalent. For the synthesis of 2-Methylnaphtho[1,2-d]thiazole, this would typically involve the condensation of 1-amino-2-naphthalenethiol (B8790053) with acetic acid or a derivative like acetyl chloride or acetic anhydride (B1165640).
The reaction proceeds via the formation of an intermediate thioamide, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the fused thiazole ring. mdpi.com This method is a direct application of the principles used for synthesizing 2-methylbenzothiazole. mdpi.com Various catalysts and reaction conditions can be employed to promote this transformation, with thermal conditions or acid catalysis being common.
Table 1: Representative Classical Condensation Reactions for Thiazole Ring Formation
| Reactant 1 | Reactant 2 | Conditions | Product Class | Ref |
| 2-Aminothiophenol | Acetic Acid | Choline chloride, 120 °C | 2-Methylbenzothiazole | mdpi.com |
| 2-Aminothiophenol | Aliphatic Aldehydes | Molecular sieves, then PCC | 2-Alkylbenzothiazoles | mdpi.com |
| N-Arylthioureas | (Self-condensation) | RuCl3 catalyst | 2-Aminobenzothiazoles | nih.gov |
This table presents analogous reactions for the benzothiazole (B30560) system, illustrating the general principles applicable to naphthothiazole synthesis.
Multi-step synthesis allows for the controlled and systematic construction of complex molecules from simpler starting materials. vapourtec.comlibretexts.org In the context of this compound, a plausible multi-step sequence could begin with naphthalene (B1677914). The strategy would involve the introduction of amino and thiol groups at the C-1 and C-2 positions, respectively, followed by the cyclization step to form the thiazole ring.
A typical sequence might be:
Nitration of Naphthalene: Introduction of a nitro group, primarily at the 1-position.
Sulfonation: Introduction of a sulfonic acid group at the 2-position.
Reduction of Nitro Group: Conversion of the nitro group to an amino group (e.g., using Sn/HCl).
Conversion of Sulfonic Acid to Thiol: Transformation of the sulfonic acid group into a thiol.
Cyclization: Reaction of the resulting 1-amino-2-naphthalenethiol with an acetylating agent (e.g., acetic anhydride) to form this compound.
Such sequences, while often laborious and with cumulative yield losses, provide a high degree of control over the final structure. truman.edu
Modern and Green Chemistry Approaches
Contemporary synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. mdpi.com These principles have been applied to the synthesis of thiazole derivatives, including the development of transition metal-catalyzed reactions and the use of alternative energy sources like microwaves.
Transition metal catalysis offers powerful tools for forming C-N and C-S bonds, which are crucial for the construction of the thiazole ring. uva.es For the related benzothiazoles, catalysts based on copper and palladium have been used to facilitate the intramolecular cyclization of ortho-halothioureas. mdpi.com A similar strategy could be envisioned for a naphthyl analogue. For instance, the reaction of 2-bromo-1-naphthylamine with a thioacetylating agent followed by a copper- or palladium-catalyzed intramolecular cyclization could yield this compound. These catalytic methods often proceed under milder conditions and with higher efficiency than their classical counterparts. researchgate.net
Ruthenium-catalyzed intramolecular oxidative C-S/N-H coupling of N-arylthioureas has also been reported for the synthesis of 2-aminobenzothiazoles, showcasing the potential of transition metals in these cyclizations. nih.gov
In line with the principles of green chemistry, solvent-free and microwave-assisted reactions have gained prominence. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. chemmethod.comnih.gov
The synthesis of 2-acylamino naphtho[1,2-d]thiazole (B8768961) derivatives has been achieved under microwave irradiation through the intramolecular cyclization of 3-(1-naphthyl)-1-substituented acylthioureas, promoted by manganese(III) acetate. sioc-journal.cn This demonstrates a direct application of microwave technology to the synthesis of the naphtho[1,2-d]thiazole skeleton. Similarly, multicomponent reactions under solvent-free microwave conditions have been developed for other heterocyclic systems, offering a rapid and efficient pathway that minimizes waste. chemmethod.comeurjchem.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Method | Conditions | Reaction Time | Yield | Ref |
| Imidazo[2,1-b]thiazole (B1210989) synthesis | Conventional | Reflux | Several hours | Moderate | eurjchem.com |
| Imidazo[2,1-b]thiazole synthesis | Microwave | Solvent-free, MW | 3-5 minutes | Excellent | eurjchem.com |
| Naphthoxazinone synthesis | Conventional | Heat | 10-12 hours | Moderate | chemmethod.com |
| Naphthoxazinone synthesis | Microwave | FeCl3, Solvent-free, MW | 15 minutes | Excellent | chemmethod.com |
This table illustrates the general advantages of microwave-assisted synthesis for related heterocyclic compounds.
Achieving the correct isomer, this compound, as opposed to other possible isomers like 2-Methylnaphtho[2,1-d]thiazole or 2-Methylnaphtho[2,3-d]thiazole, is a critical challenge of regioselectivity. This selectivity is almost entirely dictated by the choice of the starting naphthalene derivative.
To synthesize the [1,2-d] fused system, one must start with a naphthalene precursor that has reactive groups at the 1 and 2 positions. For example, the use of 1-amino-2-naphthalenethiol or 2-amino-1-naphthalenethiol (B8775462) (or their synthetic precursors like 1-amino-2-bromonaphthalene) will direct the fusion of the thiazole ring to these positions. The specific arrangement of the nitrogen and sulfur atoms in the final product depends on the reaction mechanism and the nature of the cyclizing agent. For instance, the reaction of 1-amino-2-naphthalenethiol with acetic anhydride will unambiguously lead to the naphtho[1,2-d]thiazole ring system.
Chemoselectivity refers to the preferential reaction of one functional group over another. In these syntheses, this can be important when other reactive sites are present on the naphthalene ring or on substituents. Modern catalytic systems are often designed to offer high levels of both chemo- and regioselectivity, reacting only at the desired positions and avoiding side reactions. researchgate.netnih.gov
Precursor Chemistry and Starting Materials for this compound Synthesis
The formation of the this compound molecule is primarily achieved through the construction of the thiazole ring onto a pre-existing naphthalene framework. This synthetic approach necessitates the use of a naphthalene derivative that is appropriately functionalized to facilitate the cyclization and formation of the heterocyclic ring. The key precursors and starting materials are detailed below.
A significant pathway to this compound begins with 2-naphthol (B1666908) . This readily available and commercially viable starting material serves as the foundational scaffold upon which the necessary functional groups for thiazole ring formation are introduced. A critical transformation in this synthetic route is the conversion of 2-naphthol into 1-amino-2-naphthol (B1212963) . This is often achieved through a process involving nitrosation followed by reduction, or through coupling with a diazonium salt and subsequent reduction. 1-amino-2-naphthol is a pivotal intermediate, as it possesses the vicinal amino and hydroxyl groups on the naphthalene ring that are essential for the subsequent cyclization to form the naphthothiazole system.
Once 1-amino-2-naphthol is obtained, the next step involves the introduction of the 2-methyl and the sulfur atom of the thiazole ring. This is typically accomplished through a reaction with an acetylating agent, followed by thionation and cyclization. A common acetylating agent used in this context is acetic anhydride or acetyl chloride . The acetylation of the amino group of 1-amino-2-naphthol yields N-(2-hydroxy-1-naphthyl)acetamide.
This acetamido derivative is then subjected to a thionation reaction, which is a crucial step to introduce the sulfur atom required for the thiazole ring. A common reagent for this transformation is phosphorus pentasulfide (P₄S₁₀). The reaction with phosphorus pentasulfide converts the amide carbonyl group into a thioamide.
The final step in the synthesis is the intramolecular cyclization of the thioamide intermediate. This cyclization is often achieved by oxidation, a method historically referred to as the Jacobson synthesis. A common oxidizing agent used for this purpose is potassium ferricyanide in an alkaline medium. This step results in the formation of the thiazole ring, yielding the target molecule, this compound.
The following table summarizes the key precursors and reagents in a common synthetic route to this compound:
| Precursor/Reagent | Chemical Structure | Role in Synthesis |
| 2-Naphthol | C₁₀H₈O | Initial starting material and naphthalene backbone source. |
| 1-Amino-2-naphthol | C₁₀H₉NO | Key intermediate with adjacent amino and hydroxyl groups. |
| Acetic Anhydride | (CH₃CO)₂O | Acetylating agent to introduce the 2-methyl group precursor. |
| Acetyl Chloride | CH₃COCl | Alternative acetylating agent. |
| Phosphorus Pentasulfide | P₄S₁₀ | Thionating agent to introduce the sulfur atom. |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | Oxidizing agent for the final cyclization step. |
Chemical Reactivity, Functionalization, and Derivative Synthesis of 2 Methylnaphtho 1,2 D Thiazole
Electrophilic Aromatic Substitution Reactions
The fused naphthalene (B1677914) ring system of 2-Methylnaphtho[1,2-d]thiazole is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. The position of substitution is directed by the combined electronic effects of the fused thiazole (B1198619) and benzene (B151609) rings.
Research into the synthesis of potential KCa channel activators has demonstrated the halogenation of this compound. For instance, the reaction of this compound with molecular bromine in chloroform at room temperature leads to electrophilic substitution on the naphthalene ring. frontiersin.org Similarly, chlorination can be achieved using N-chlorosuccinimide, yielding chlorinated derivatives. frontiersin.org These halogenated intermediates serve as valuable precursors for further functionalization, such as in cross-coupling reactions.
Table 1: Electrophilic Halogenation of this compound
| Reagent | Solvent | Product |
|---|---|---|
| Molecular Bromine (Br₂) | Chloroform | Bromo-2-methylnaphtho[1,2-d]thiazole |
Nucleophilic Attack and Ring Opening Reactions
The thiazole ring of this compound contains an imine (C=N) bond, rendering the C2 carbon electrophilic and thus a potential site for nucleophilic attack. Under certain conditions, this can lead to the opening of the thiazole ring.
While specific studies on this compound are limited, research on related benzothiazole (B30560) structures provides insight into this reactivity. For example, the oxidation of benzothiazole derivatives can proceed via a pathway involving nucleophilic attack. It is proposed that a Lewis acid can coordinate to the nitrogen of the thiazole ring, which enhances the electrophilicity of the C2 position. scholaris.ca A subsequent attack by a nucleophile, such as water, can initiate the cleavage of the S-C bond, leading to a ring-opened intermediate. scholaris.ca This intermediate, a substituted thiophenol, can then undergo further reactions. This mechanism suggests that the naphthothiazole ring could be similarly opened under appropriate oxidative or acidic conditions in the presence of a nucleophile.
Transformations at the 2-Methyl Group
The methyl group at the C2 position of the thiazole ring is particularly reactive due to the electron-withdrawing nature of the adjacent imine bond, which acidifies the methyl protons. This "active methylene" character allows for a range of functionalization reactions.
Condensation and Alkylation Reactions
The acidic protons of the 2-methyl group facilitate its participation in condensation reactions with various electrophiles, particularly aldehydes and ketones. This reactivity is characteristic of active methylene compounds and allows for the extension of the carbon skeleton at the 2-position. These reactions, often carried out in the presence of a base, typically proceed via an aldol-type mechanism, where a carbanion is generated from the 2-methyl group, which then attacks the carbonyl carbon of the electrophile.
Furthermore, the reactivity of the 2-methyl group has been exploited in the synthesis of more complex heterocyclic systems. In one study, this compound was successfully used in a reaction with 2-hydrazinylpyridine under oxidative conditions (I₂/TBHP in DMSO) to yield a complex quinoline derivative in 75% yield. acs.org This transformation underscores the utility of the 2-methyl group as a handle for constructing intricate molecular architectures.
Alkylation of the nitrogen atom in the thiazole ring can also occur, leading to N-alkylated naphthothiazolium salts. mdpi.com While direct alkylation of the 2-methyl group is less common, the generation of the corresponding anion could, in principle, react with alkyl halides.
Metalation and Cross-Coupling Reactions
Modern synthetic methodologies, such as directed metalation and transition-metal-catalyzed cross-coupling, offer powerful tools for the functionalization of heterocyclic compounds like this compound.
Direct deprotonation of the naphthalene ring using a strong base (metalation), followed by quenching with an electrophile, can introduce substituents at specific positions. While specific examples for this compound are not prevalent, the general strategy has been widely applied to other aromatic and heteroaromatic systems. researchgate.net
More significantly, halogenated derivatives of this compound, synthesized via electrophilic substitution (see Section 3.1), are ideal substrates for a variety of cross-coupling reactions. frontiersin.org For example, a 5-bromo derivative can be converted to the corresponding 5-carbonitrile using copper(I) cyanide. frontiersin.org Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to form new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of aryl, vinyl, and alkynyl groups to the naphthothiazole core. mdpi.com
Synthesis of Advanced Naphthothiazole Derivatives and Analogues
The this compound core serves as a building block for the synthesis of more complex and functionally advanced molecules. chemimpex.com Its inherent reactivity allows for its incorporation into larger systems with potential applications in materials science and medicinal chemistry. chemimpex.com
One approach involves the elaboration of the core structure through reactions on the naphthalene ring or the 2-methyl group, as detailed in previous sections. Another strategy is to use the naphthothiazole moiety as a precursor for the construction of fused heterocyclic systems. For instance, derivatives of naphthothiazole have been used to synthesize fused imidazo[2,1-b]naphthothiazoles, creating extended polycyclic aromatic systems with unique electronic and photophysical properties. uobaghdad.edu.iq The synthesis of such derivatives often involves the reaction of a functionalized naphthothiazole, such as a 2-aminonaphthothiazole, with a suitable bifunctional electrophile to build the new heterocyclic ring. nih.gov These advanced derivatives are being explored for their biological activities and as functional materials. chemimpex.comresearchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Molecular Bromine |
| Chloroform |
| N-Chlorosuccinimide |
| Bromo-2-methylnaphtho[1,2-d]thiazole |
| Chloro-2-methylnaphtho[1,2-d]thiazole |
| Benzothiazole |
| 2-Methylbenzothiazole (MeBTH) |
| 2-Formylbenzothiazole |
| 2-Formylnaphtho[1,2-d]thiazole |
| 2-Hydrazinylpyridine |
| Iodine |
| tert-Butyl hydroperoxide (TBHP) |
| Dimethyl sulfoxide (DMSO) |
| Copper(I) cyanide |
| Imidazo[2,1-b]naphthothiazole |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methylnaphtho 1,2 D Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Methylnaphtho[1,2-d]thiazole. Through ¹H and ¹³C NMR, the precise chemical environment of each hydrogen and carbon atom in the molecule can be mapped.
In the ¹H NMR spectrum, the methyl group protons are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm. The aromatic protons of the naphthalene (B1677914) ring system will resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are dictated by their position on the fused ring system and the electronic influence of the thiazole (B1198619) moiety. Protons on the benzene (B151609) ring portion of the naphthalene system will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons.
The ¹³C NMR spectrum provides complementary information, revealing the chemical shift of each unique carbon atom. The methyl carbon will produce a signal in the aliphatic region (around δ 20-30 ppm). The carbon atoms of the aromatic naphthalene rings and the heterocyclic thiazole ring will resonate in the δ 110-160 ppm range. The quaternary carbons, including those at the ring fusion points and the C=N carbon of the thiazole ring, are typically observed as weaker signals at the lower field end of this range. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Methyl (-CH₃) | ~2.7 | ~20 |
| Aromatic (Naphthyl-H) | 7.5 - 8.5 | - |
| Aromatic/Heterocyclic (C) | - | 120 - 155 |
| Thiazole (C=N) | - | >160 |
Mass Spectrometry in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. The compound has a molecular formula of C₁₂H₉NS, corresponding to a monoisotopic mass of approximately 199.05 g/mol . sigmaaldrich.com
In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a prominent molecular ion peak (M⁺˙) at m/z 199, owing to the stability of the fused aromatic system. stenutz.eu This peak is crucial for confirming the identity of the compound. The fragmentation pattern provides further structural information. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. researchgate.net
For this compound, characteristic fragmentation may include the loss of a hydrogen radical to form an [M-1]⁺ ion, or the loss of a methyl radical (˙CH₃) to yield a fragment at m/z 184. Further fragmentation could involve the cleavage of the thiazole ring, leading to the loss of acetonitrile (B52724) (CH₃CN) or thioformaldehyde (B1214467) (H₂CS), resulting in characteristic daughter ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition and confirming the compound's identity with high confidence. This technique is also highly sensitive for detecting impurities, which would appear as additional peaks in the mass spectrum.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Identity | Significance |
|---|---|---|
| 199 | [C₁₂H₉NS]⁺˙ (Molecular Ion) | Confirms molecular weight |
| 184 | [M - CH₃]⁺ | Indicates presence of a methyl group |
| 158 | [M - CH₃CN]⁺˙ | Possible thiazole ring fragmentation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely published, studies on its derivatives provide significant insight into the structural characteristics of this class of compounds.
For related thiazole-naphthyl derivatives, single-crystal X-ray diffraction studies have revealed largely planar molecular structures. researchgate.net The fused naphtho[1,2-d]thiazole (B8768961) core enforces a rigid, planar geometry. In the crystalline state, these planar molecules often arrange themselves in stacked or herringbone patterns, governed by intermolecular forces such as π-π stacking interactions and van der Waals forces. The crystal packing arrangement can significantly influence the material's bulk properties, including its optical and electronic characteristics. The determination of bond lengths, bond angles, and torsion angles through crystallography provides invaluable data for validating theoretical models and understanding the molecule's electronic structure.
Vibrational Spectroscopy (IR, Raman) in Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Naphthyl) |
| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |
| 1650 - 1550 | C=N Stretch | Thiazole Ring |
| 1600 - 1400 | C=C Stretch | Aromatic Rings |
| 1450 - 1375 | C-H Bend | Methyl (-CH₃) |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic transitions and conjugated π-system of this compound. The extensive conjugation resulting from the fusion of the naphthalene and thiazole rings is expected to give rise to strong absorptions in the UV region.
The UV-Vis absorption spectrum is predicted to show multiple bands corresponding to π → π* transitions. The extended conjugated system shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to non-fused aromatic or heterocyclic systems. shimadzu.com For comparison, naphthalene itself has absorption maxima around 220, 275, and 312 nm. The fusion with the thiazole ring is expected to shift these bands further into the near-UV range. The solvent environment can also influence the position of λ_max, a phenomenon known as solvatochromism.
Given that many naphthothiazole derivatives are known to be fluorescent, it is likely that this compound also exhibits fluorescence upon excitation at its absorption wavelength. mdpi.comchemimpex.com Fluorescence spectroscopy can be used to measure the emission spectrum, fluorescence quantum yield, and lifetime. The emission maximum will be at a longer wavelength than the absorption maximum, with the difference known as the Stokes shift. The fluorescence properties are highly sensitive to the molecular structure and environment, making this technique useful for probing intermolecular interactions and for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. chemimpex.com
Table 4: Predicted Electronic Spectroscopy Properties for this compound
| Technique | Parameter | Predicted Range |
|---|---|---|
| UV-Vis Absorption | λ_max | ~300 - 350 nm |
| Fluorescence Emission | Emission λ_max | >350 nm |
Computational and Theoretical Investigations of 2 Methylnaphtho 1,2 D Thiazole
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the stability, reactivity, and electronic behavior of 2-Methylnaphtho[1,2-d]thiazole.
Electronic Properties: DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity, as electrons can be more easily excited to a higher energy state. mdpi.com
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. Key parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ²/2η.
These parameters are instrumental in predicting how this compound will interact with other reagents. For instance, DFT studies on analogous thiazole (B1198619) structures have used these descriptors to understand ligand-receptor interactions. researchgate.net
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.45 | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | 6.25 | Energy required to remove an electron |
| Electron Affinity (A) | 1.80 | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.025 | Measure of electron-attracting ability |
| Chemical Hardness (η) | 2.225 | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | 3.64 | Capacity to accept electrons |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide detailed information about its conformational flexibility, interactions with solvents, and dynamic behavior, which are crucial for understanding its function in various environments, particularly in biological systems. nih.gov
The process involves:
System Setup: Placing the this compound molecule in a simulation box, often with explicit solvent molecules (e.g., water), to mimic physiological conditions.
Energy Minimization: Optimizing the initial geometry to remove steric clashes.
Simulation Run: Solving Newton's equations of motion for all atoms over a set period (from nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.
Analysis: Analyzing the trajectory to determine stable conformations, rotational barriers of substituents, and interactions with the surrounding environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Naphthothiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict their potential therapeutic efficacy and guide the synthesis of new, more potent analogues. imist.manih.gov
The development of a QSAR model involves several steps:
Data Set Collection: A series of naphthothiazole derivatives with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include topological, electronic, geometric, and physicochemical properties. imist.ma
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity. nih.govimist.ma
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. imist.ma
A successful QSAR model can elucidate which molecular features are crucial for activity. For example, a model might reveal that higher lipophilicity (LogP) and a specific charge distribution on the thiazole ring enhance the desired biological effect.
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Describes electronic charge distribution and reactivity |
| Steric | Molar Refractivity (MR), Molecular Volume | Relates to the size and shape of the molecule |
| Hydrophobic | LogP | Measures the lipophilicity of the compound |
| Topological | Wiener Index, Kier & Hall Indices | Quantifies molecular branching and connectivity |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra can aid in its structural confirmation and interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By comparing the computed shifts with experimental values, the structural assignment of the molecule can be unequivocally confirmed. researchgate.net DFT has been successfully used to investigate tautomerism in similar azo dyes by comparing calculated and experimental NMR shifts. researchgate.net
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. These calculations help in assigning specific vibrational modes (e.g., C=N stretch, C-H bend) to the observed absorption bands, providing a detailed picture of the molecule's vibrational characteristics. semanticscholar.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These predictions help in understanding the electronic structure and the nature of the orbitals involved in the electronic excitations.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can map out the entire reaction pathway.
This involves:
Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, most importantly, transition states along the reaction coordinate.
Calculating Activation Energies: Determining the energy barrier (activation energy) for each step of the reaction by calculating the energy difference between the reactants and the transition state. The step with the highest energy barrier is the rate-determining step.
Visualizing Reaction Pathways: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state correctly connects the intended reactants and products.
By modeling potential mechanisms, researchers can gain a deeper understanding of reaction outcomes, selectivity, and kinetics, which is invaluable for optimizing synthetic procedures and predicting the formation of byproducts. rsc.org
Biological and Biomedical Research Applications of 2 Methylnaphtho 1,2 D Thiazole and Its Analogues
Exploration of Antimicrobial Activities
The thiazole (B1198619) ring is a well-established pharmacophore known to impart antimicrobial properties to a wide range of compounds. nih.gov Consequently, derivatives of 2-methylnaphtho[1,2-d]thiazole have been a subject of investigation for their potential to combat microbial infections. Research in this area has demonstrated that structural modifications to the naphthothiazole core can lead to significant antibacterial and antifungal activities.
A novel derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has shown notable antimicrobial activity against several strains of Staphylococcus, including methicillin-resistant S. aureus (MRSA). mdpi.com This compound is taken up by microbial cells and is believed to exert its effect by disrupting the bacterial cytoplasm and inhibiting DNA gyrase. mdpi.com The minimum inhibitory concentrations (MICs) of a related compound, N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA), against S. epidermidis, S. aureus, and MRSA were all found to be 40 ± 0 μg/mL. mdpi.com
Furthermore, various thiazole derivatives have demonstrated potent antifungal activity, particularly against Candida albicans. dntb.gov.uachemimpex.com For instance, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against two reference strains of Candida albicans, with MIC values ranging from 0.015 to 3.91 µg/mL. dntb.gov.ua Another study on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives also reported promising anti-Candida activity, with some compounds showing lower MIC values than the standard drug fluconazole. nih.gov The antifungal efficacy of these compounds is often attributed to their ability to disrupt the fungal cell wall or membrane. chemimpex.com
Table 1: Antimicrobial Activity of Selected this compound Analogues
| Compound/Analogue | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | S. epidermidis | 40 | mdpi.com |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | S. aureus | 40 | mdpi.com |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | MRSA | 40 | mdpi.com |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans ATCC 2091 & ATCC 10231 | 0.015–3.91 | dntb.gov.ua |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative 7a | Candida albicans ATCC 10231 | 7.81 | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative 7e | Candida albicans ATCC 10231 | 3.9 | nih.gov |
Investigation of Anticancer Properties
The quest for novel and effective anticancer agents has led to the synthesis and evaluation of a multitude of this compound analogues. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting their potential as lead structures in cancer drug discovery.
Two newly synthesized thiazole-naphthyl derivatives, 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL1) and 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2), exhibited significant antitumor activity against HepG2 (liver cancer) cells. mdpi.com HL2, in particular, showed a potent IC50 value of 3.2 ± 0.1 μM. mdpi.com Mechanistic studies suggest that these compounds may exert their anticancer effects by binding to DNA, with HL2 acting as a moderate intercalator. mdpi.com
In another study, a series of 2-aminonaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-dione derivatives were synthesized and evaluated for their in vitro cytotoxic activities. nih.gov Compound 3d from this series was found to inhibit MDA-MB-231 (human breast cancer) cell proliferation with an impressive IC50 value of 0.276 µM. nih.gov Other compounds in the series also showed significant activity against HeLa (cervical cancer) and MKN-45 (gastric cancer) cell lines. nih.gov Furthermore, novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones have been synthesized and tested against MCF-7 (breast cancer) and HepG2 cell lines. nih.gov One of the derivatives, compound 4c , was found to be the most active, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively. nih.gov
Table 2: Anticancer Activity of Selected this compound Analogues
| Compound/Analogue | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2) | HepG2 | 3.2 ± 0.1 | mdpi.com |
| 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL1) | HepG2 | 7.3 ± 0.3 | mdpi.com |
| 2-aminonaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-dione derivative 3d | MDA-MB-231 | 0.276 | nih.gov |
| 2-aminonaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-dione derivative 3a | HeLa | 0.336 | nih.gov |
| 2-aminonaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-dione derivative 3b | HeLa | 0.269 | nih.gov |
| 2-[2-[4-Hydroxy-3-phenyl hydrazinyl]-thiazole-4[5H]-one (4c ) | MCF-7 | 2.57 ± 0.16 | nih.gov |
| 2-[2-[4-Hydroxy-3-phenyl hydrazinyl]-thiazole-4[5H]-one (4c ) | HepG2 | 7.26 ± 0.44 | nih.gov |
Research into Anti-inflammatory Potentials
Chronic inflammation is a key contributor to a variety of diseases, prompting the search for new anti-inflammatory agents. Analogues of this compound have emerged as promising candidates in this area. The anti-inflammatory properties of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Research has shown that certain thiazole derivatives can act as inhibitors of COX-1 and COX-2 enzymes. nih.govnih.gov For example, two new thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (CX-35), were investigated for their anti-inflammatory effects and their ability to inhibit COX-2 activity. nih.gov Additionally, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been synthesized and shown to effectively inhibit the release of inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). bilecik.edu.tr One compound, 13b , demonstrated potent inhibition with IC50 values of 10.992 μM for NO, 2.294 μM for IL-6, and 12.901 μM for TNF-α. bilecik.edu.tr Structurally related naphtho-triazoles have also shown promising anti-inflammatory activity. nih.gov
Enzymatic Inhibition Studies
The biological effects of this compound analogues are often mediated through their interaction with and inhibition of specific enzymes. This has made them valuable tools for studying enzyme function and for the development of enzyme-targeted therapeutics.
Several studies have highlighted the potential of naphthothiazole and related structures as enzyme inhibitors. For instance, new naphthoquinone thiazole hybrids have been synthesized and shown to be effective inhibitors of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and human carbonic anhydrase isoenzymes (hCA I and hCA II). dntb.gov.uabilecik.edu.tr One such hybrid exhibited Ki values of 68.11 ± 6.58 nM against AChE and 51.60 ± 5.37 nM against hCA II. dntb.gov.ua Thienobenzo-thiazoles and naphtho-oxazoles have also demonstrated significant potential as BChE inhibitors. nih.gov
Furthermore, thiazole-naphthalene derivatives have been designed as inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer targets. nih.gov In the realm of metabolic diseases, 2-aryl-naphtho[1,2-d]oxazole derivatives, which are structurally similar to naphthothiazoles, have been evaluated as potential inhibitors of protein tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in diabetes. nih.gov
Role in Receptor Binding and Ligand Design
The specific and high-affinity binding of small molecules to biological receptors is a cornerstone of modern drug discovery. The this compound scaffold has been utilized in the design of ligands that can selectively target specific receptors.
A notable example is the development of thiazole and thiadiazole derivatives as selective antagonists for human adenosine (B11128) A3 receptors. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole and phenyl rings led to a significant increase in binding affinity and selectivity for the A3 receptor. The most potent antagonist in one series, N-[3-(4-methoxy-phenyl)- mdpi.comdntb.gov.uaresearchgate.netthiadiazol-5-yl]-acetamide, exhibited a Ki value of 0.79 nM at human adenosine A3 receptors. nih.gov Molecular modeling and receptor docking experiments have been instrumental in understanding the binding mechanisms of these analogues within the receptor's binding pocket. nih.gov The design of such specific ligands highlights the utility of the naphthothiazole scaffold in creating targeted therapeutic agents.
Development as Fluorescent Probes and Imaging Agents
Beyond their therapeutic potential, analogues of this compound have found applications in the field of bio-imaging. The inherent fluorescent properties of the naphthothiazole core can be harnessed to develop probes for visualizing biological processes and analytes within living cells.
Naphtho[2,3-d]thiazole-4,9-dione derivatives have been synthesized and their photophysical properties characterized, revealing their potential as fluorescent materials. mdpi.comnih.gov Some of these compounds exhibit orange-red fluorescence with large Stokes shifts, which is advantageous for biological imaging as it minimizes interference from excitation light. nih.gov Furthermore, "AIE+ESIPT" (Aggregation-Induced Emission + Excited-State Intramolecular Proton-Transfer) based naphthothiazole fluorescent probes have been developed for live-cell imaging. researchgate.net These probes have been successfully used for the fluorescence assay of intracellular Cu²⁺ and as transmembrane carriers to enhance the internalization of other molecules for two-color imaging. researchgate.net Benzothiazole-based fluorescent probes have also been designed for the highly sensitive and selective imaging of cysteine in vitro and in vivo. researchgate.net
Pharmacological Profiling and Target Identification
Understanding the pharmacological profile and identifying the specific molecular targets of a compound are crucial steps in drug development. For this compound and its analogues, a combination of experimental and computational approaches is being used to elucidate their mechanisms of action.
Applications of 2 Methylnaphtho 1,2 D Thiazole in Materials Science and Other Advanced Technologies
Utilization in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics
The structural backbone of 2-Methylnaphtho[1,2-d]thiazole is well-suited for applications in organic electronics, where it can be incorporated into organic semiconductors. chemimpex.com The extended π-conjugated system of the naphthothiazole scaffold is a key feature for facilitating charge transport, a fundamental requirement for materials used in OLEDs and organic photovoltaics (OPVs).
In the context of OLEDs, derivatives of the thiazole (B1198619) family are known to be effective components in light-emitting layers. The rigid and planar nature of molecules like this compound can promote orderly packing in the solid state, which is beneficial for charge mobility and luminescent efficiency. While specific device data for this compound is not extensively documented, research on analogous structures provides insight into its potential. For instance, polymers based on the related naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) scaffold have been developed as acceptor materials in high-efficiency polymer solar cells. nih.gov These polymers demonstrate that the naphtho-heterocycle core can be systematically tuned to achieve desired electronic properties, such as energy levels and absorption spectra. nih.gov
For photovoltaic applications, donor-acceptor type copolymers incorporating building blocks like naphthobischalcogenadiazoles have shown promise. dntb.gov.ua The electron-deficient nature of the thiazole ring system allows it to be paired with electron-rich donor units to create materials with low bandgaps, enabling broader absorption of the solar spectrum. A study on copolymers using a naphtho[1,2-d:5,6-d']bis( chemimpex.commdpi.comnih.govtriazole) acceptor—a structure with a similar fused naphthalene (B1677914) core—yielded polymer solar cells with power conversion efficiencies (PCEs) up to 7.37%. nycu.edu.tw This highlights the utility of the naphthalene-based framework in creating effective materials for organic electronics.
Table 1: Performance of a Polymer Solar Cell Utilizing a Naphtho[1,2-d:5,6-d']bis( chemimpex.commdpi.comnih.govtriazole)-Based Polymer (PBDTNTz1)
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 7.37% |
| Open-Circuit Voltage (Voc) | 0.94 V |
| Short-Circuit Current Density (Jsc) | 14.04 mA/cm² |
| Fill Factor (FF) | 55.8% |
Data sourced from research on analogous polymer structures to illustrate potential applications. nycu.edu.tw
Application in Sensors and Detection Systems
The inherent fluorescent properties of aromatic heterocyclic compounds make the naphthothiazole scaffold a promising candidate for the development of chemical sensors. nih.gov Fluorescent sensors operate by changing their emission properties—such as intensity or wavelength—upon interaction with a specific analyte. The thiazole ring, with its nitrogen and sulfur atoms, can act as a binding site for metal ions and other analytes.
Research into related naphtho-fused heterocycles has demonstrated their effectiveness as fluorescent probes. For example, a series of naphth[1,2-d]imidazoles, which share the same naphthalene core as this compound, were synthesized and shown to possess significant fluorescence with large Stokes shifts (the difference between the absorption and emission maxima). mdpi.com Large Stokes shifts are highly desirable in fluorescent probes as they minimize self-quenching and reduce background interference, leading to more sensitive detection. mdpi.com
Derivatives of thiazolo[5,4-d]thiazole (B1587360) have been successfully incorporated into luminescent metal-organic frameworks (LMOFs) for the detection of environmental contaminants, including heavy metal ions and toxic anions in water. scientificarchives.com These LMOFs function as highly sensitive and selective chemosensors, where the presence of an analyte quenches the framework's fluorescence. scientificarchives.com Given that this compound is noted for its utility in formulating fluorescent dyes and its potential for environmental monitoring, it stands as a strong candidate for development into selective chemosensors. chemimpex.com
Table 2: Photophysical Properties of a Representative Naphth[1,2-d]imidazole Fluorescent Probe (IM2)
| Property | Value |
|---|---|
| Absorption Maximum (λabs) | 430 nm |
| Emission Maximum (λem) | 490 nm |
| Stokes Shift (ΔST) | 60 nm |
| Molar Absorptivity (εAbs) | 2.43 x 10⁴ M⁻¹ cm⁻¹ |
| Fluorescence Intensity | 2.49 x 10⁶ a.u. |
Data from a study on naphth[1,2-d]imidazoles, demonstrating the fluorescent potential of the core structure. mdpi.com
Role as Ligands in Coordination Chemistry and Catalysis
The thiazole ring within this compound contains a nitrogen atom with a lone pair of electrons, making it an effective coordination site for metal ions. This allows the molecule and its derivatives to act as ligands, forming stable complexes with various transition metals. The field of coordination chemistry has explored thiazole-based ligands extensively due to their applications in catalysis, medicine, and materials science. nih.govorientjchem.org
A study focused on the closely related naphtha[1,2-d]thiazol-2-amine demonstrates the coordinating ability of this scaffold. nih.gov In this research, the amine was first reacted with substituted aromatic aldehydes to form Schiff base ligands. These multitoothed ligands, featuring the naphthothiazole core, were then used to synthesize complexes with cobalt(II), nickel(II), and copper(II). Characterization of these complexes confirmed that the nitrogen atom of the thiazole ring and the imine nitrogen of the Schiff base linkage coordinate to the central metal ion. nih.gov
The formation of such metal complexes is a critical step toward developing new catalysts. The metal center in a coordination complex can act as a Lewis acid or facilitate redox reactions, and the ligand plays a crucial role in tuning the metal's reactivity, selectivity, and stability. orientjchem.org Complexes of benzothiazole (B30560), for example, have been used as catalysts in a variety of important organic reactions, including Suzuki-Miyaura cross-coupling and epoxidation reactions. nih.gov This suggests a strong potential for metal complexes of this compound to be developed as catalysts for fine chemical synthesis.
Table 3: Characterization Data for Metal(II) Complexes of a Naphtho[1,2-d]thiazole (B8768961) Schiff Base Ligand
| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
|---|---|---|---|---|
| Co(II) Complex | Dark Green | 10.5 | 4.85 | Octahedral |
| Ni(II) Complex | Green | 12.5 | 3.15 | Octahedral |
| Cu(II) Complex | Light Green | 15.5 | 1.89 | Octahedral |
Data derived from research on complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole. nih.gov
Integration into Polymer Architectures
This compound is a suitable monomer or precursor for incorporation into polymer architectures. chemimpex.com The development of conjugated polymers containing heterocyclic units is a major focus of materials science, as these polymers combine the processability of plastics with the electronic properties of semiconductors. The rigid naphthothiazole unit can be integrated into a polymer backbone to enhance thermal stability and influence the polymer's electronic and photophysical properties.
While direct polymerization of this compound is not widely reported, the use of similar fused aromatic structures is common. For instance, donor-acceptor copolymers based on a naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) acceptor unit have been synthesized via Suzuki or Stille polymerization. nih.gov By pairing this acceptor with various donor units like fluorene (B118485) or carbazole, researchers were able to systematically tune the polymer's bandgap, energy levels, and charge carrier mobility for use in solar cells. nih.gov
Similarly, multicomponent polymerization techniques have been employed to create fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units. rsc.org These polymers exhibit good solubility and thermal stability, properties that are critical for their application in electronic devices. rsc.org The ability to functionalize the this compound core would allow it to be converted into a bifunctional monomer (e.g., by adding two reactive groups like bromine or boronic esters), enabling its direct integration into polymer chains through common cross-coupling reactions to create novel functional polymers.
Table 4: Properties of a Conjugated Polymer (PF-C12NT) with a Naphtho-Fused Heterocyclic Acceptor Unit
| Property | Value |
|---|---|
| Number-Average Molecular Weight (Mn) | 26.5 kDa |
| Optical Bandgap (Eg) | 1.77 eV |
| HOMO Energy Level | -5.48 eV |
| LUMO Energy Level | -3.71 eV |
| Hole Mobility (OFET) | 1.57 x 10⁻³ cm² V⁻¹ s⁻¹ |
Data from a study on a polymer containing a naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) unit, illustrating the properties achievable with such scaffolds. nih.gov
Challenges, Future Directions, and Emerging Research Frontiers for 2 Methylnaphtho 1,2 D Thiazole
Development of More Sustainable Synthetic Routes
A primary challenge in the broader application of 2-Methylnaphtho[1,2-d]thiazole and its derivatives lies in the development of environmentally benign and efficient synthetic methods. Traditional synthesis routes for thiazoles often suffer from drawbacks such as the use of harsh reaction conditions, hazardous chemicals, and transition-metal catalysts, which can lead to environmental waste and difficult post-processing. bepls.com
Future research is focused on aligning the synthesis of naphthothiazoles with the principles of green chemistry. This involves the exploration of:
Biotechnological Routes: Utilizing enzymes or microorganisms for synthesis can offer high selectivity under moderate reaction conditions, significantly reducing energy consumption and waste. researchgate.netscielo.br
Green Solvents and Catalysts: Replacing conventional solvents with environmentally friendly alternatives like water or PEG-400, and using recyclable green catalysts, can make the synthesis process more sustainable. bepls.com
Advanced Synthesis Techniques: Methods such as microwave-assisted synthesis and multi-component single-pot reactions are being investigated to reduce reaction times, improve yields, and simplify procedures. bepls.comnih.gov
Table 1: Comparison of Synthetic Approaches for Thiazole (B1198619) Derivatives
| Approach | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalysts | Often rely on transition-metal catalysts. | Employ recyclable green catalysts or natural acids (e.g., lemon juice). nih.gov |
| Solvents | Use of hazardous organic solvents. | Utilization of green solvents (e.g., water, PEG-400) or solvent-free conditions. bepls.com |
| Conditions | Harsh reaction conditions, long reaction times. | Milder conditions, use of microwave or ultrasonic assistance to shorten reaction times. bepls.com |
| Efficiency | Can involve multiple complex steps. | Focus on multi-component, one-pot reactions for improved efficiency. bepls.comnih.gov |
| Environmental Impact | Generation of hazardous waste. | Reduced waste generation and lower energy consumption. researchgate.net |
Advanced Functionalization Strategies for Novel Applications
The versatility of the this compound scaffold allows for chemical modification to create a wide range of derivatives with tailored properties. Advanced functionalization is key to unlocking new applications. Researchers are exploring various strategies to introduce different functional groups onto the naphthothiazole core. nih.govresearchgate.net
Future efforts in this area will likely concentrate on:
Scaffold Hopping: Creating novel heterocyclic systems by using the naphthothiazole ring as a foundational building block. rsc.org
Tandem Reactions: Developing efficient one-pot protocols that combine multiple reaction steps, such as direct arylation and intramolecular reactions, to build complex molecules. nih.gov
Targeted Derivatization: Synthesizing derivatives with specific substituents designed to enhance biological activity or material properties. For instance, studies on related naphtho[2,1-d]thiazoles have shown that substituents on the naphthyl ring are crucial for their antiplasmodial activity. nih.gov
Deeper Mechanistic Understanding of Biological Interactions
While various thiazole derivatives have demonstrated a broad spectrum of biological activities—including antifungal, anticancer, and antioxidant properties—a deep mechanistic understanding of how they interact with biological targets is often lacking. dergipark.org.trkoyauniversity.orgresearchgate.net For this compound, elucidating these mechanisms is a critical frontier for its development as a therapeutic agent.
Future research will focus on:
In Silico Docking and Modeling: Computational studies can predict how naphthothiazole derivatives bind to specific proteins or enzymes, providing insights into their mechanism of action. koyauniversity.org For example, docking simulations have been used to understand the selective antifungal activity of certain thiazoles by revealing their interactions with crucial fungal proteins. koyauniversity.org
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues helps to identify the key chemical features responsible for its therapeutic effects. nih.govdergipark.org.tr
Target Identification: Identifying the specific molecular targets within cells that this compound and its derivatives interact with is essential for rational drug design and understanding potential toxicities.
Exploration of New Application Areas in Diverse Scientific Disciplines
The unique properties of this compound make it a candidate for applications beyond its current uses. chemimpex.com Its aromatic and heterocyclic structure suggests potential in fields ranging from materials science to environmental science.
Emerging application areas being explored include:
Organic Electronics: The compound's structure is suitable for use in the development of organic semiconductors, which are vital for creating flexible and lightweight electronic devices like OLEDs (Organic Light Emitting Diodes). chemimpex.com
Functional Materials: Incorporation of the naphthothiazole moiety into polymers or coatings could enhance their thermal and chemical stability. chemimpex.comnih.gov
Environmental Monitoring: The chemical could be utilized in sensors for the detection of environmental pollutants. chemimpex.com
Agrochemicals: The biological activity of thiazole derivatives suggests potential applications in agriculture, for instance, as fungicides or herbicides. nih.gov
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by accelerating the discovery and optimization process. nih.govnih.gov Integrating these computational tools offers a powerful pathway to unlock the full potential of the this compound scaffold.
Future directions in this domain include:
Virtual Screening and Drug Discovery: AI algorithms can screen vast libraries of virtual compounds derived from the this compound core to identify candidates with high predicted efficacy and low toxicity for specific diseases. nih.govmdpi.com This significantly reduces the time and cost associated with the initial stages of drug discovery. nih.govcrimsonpublishers.com
Predictive Modeling for Material Properties: Machine learning models can be trained on existing data to predict the properties of new, unsynthesized naphthothiazole-based materials. nih.gov This enables the in silico design of materials with desired characteristics, such as specific electronic or thermal properties.
De Novo Design: Generative AI models can design entirely new molecules based on the naphthothiazole structure, optimized for specific functions, such as binding to a particular protein target or exhibiting desired material properties. nih.gov
Table 2: AI/ML Applications in this compound Research
| Application Area | AI/ML Tool/Technique | Potential Impact on Research |
|---|---|---|
| Drug Discovery | Virtual Screening, Deep Learning Scoring Functions (DLSF) | Rapidly identify potential drug candidates from large chemical libraries. nih.gov |
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict biological activity and optimize lead compounds. nih.gov |
| Drug Discovery | Toxicity Prediction (e.g., DeepTox) | Early identification of potentially toxic compounds, reducing late-stage failures. mdpi.comcrimsonpublishers.com |
| Material Design | Predictive Machine Learning Models | Forecast material properties (e.g., formation energies, electronic properties) before synthesis. nih.gov |
| Material Design | Generative Adversarial Networks (GANs) | Design novel molecular structures with desired properties from scratch. crimsonpublishers.com |
Q & A
Q. What are the standard synthetic routes for preparing 2-Methylnaphtho[1,2-d]thiazole, and what factors influence reaction yields?
A common method involves heating α-picoline, sulfur, α-naphthylamine, and hexamethylphosphoramide (HMPA) at 165–170°C for 7 hours. After purification via column chromatography (ether/light petroleum), the compound is obtained in 86% yield with a melting point of 137°C. Key factors affecting yield include reaction temperature, solvent choice (e.g., HMPA enhances reactivity), and purification techniques to isolate the product from unreacted starting materials . Alternative approaches using hydrazine derivatives or thiadiazole precursors may require optimization of stoichiometry and reaction time .
Q. How is this compound characterized structurally and spectroscopically?
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy. For example, NMR in CDCl shows aromatic proton signals at δ 7.1–8.7 ppm and a pyridyl proton at δ 9.0 ppm. NMR confirms the thiazole ring and methyl substitution patterns. Physical properties include a melting point of 95–97°C, boiling point of 168°C at 5.5 mmHg, and a density of 1.272 g/mL, which are critical for verifying purity .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored at 2–8°C in a dry, sealed environment to prevent degradation due to moisture or light exposure. These conditions preserve its crystalline structure and reactivity for downstream applications .
Advanced Research Questions
Q. What computational models explain the excited-state intramolecular proton transfer (ESIPT) mechanism in this compound derivatives?
Density functional theory (DFT) and time-dependent DFT (TD-DFT) reveal that ESIPT is driven by strengthened hydrogen bonds in the excited state. Bond length and angle analyses show reduced O–H and N–H distances, facilitating proton transfer. Infrared vibrational spectra further validate these changes, providing insights into photophysical properties relevant to optoelectronic applications .
Q. How do structural modifications of this compound impact its bioactivity, such as SARS-CoV-2 3CL protease inhibition?
Derivatives like 8H-indeno[1,2-d]thiazole show enhanced inhibitory activity (IC = 1.28 µM) compared to precursors (IC = 6.42 µM). Substitutions at R1 (e.g., methoxy groups) and R3 (aryl groups) improve binding affinity to the protease active site, as demonstrated by molecular docking studies. Such modifications optimize steric and electronic interactions, critical for drug design .
Q. What challenges arise in synthesizing this compound derivatives, and how can reaction conditions be optimized?
Byproduct formation (e.g., during triazole synthesis) and hazardous intermediates (e.g., methylazide) complicate purification and safety. Strategies include using safer solvents (ethanol over DMSO), adjusting reaction time (e.g., 6 hours for thiadiazole derivatives), and incorporating catalysts like triethylamine to improve selectivity. Yield optimization may require gradient temperature control and real-time monitoring via TLC or HPLC .
Q. How do solvent polarity and catalyst choice influence the synthesis of thiazole-triazole hybrid derivatives?
Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while triethylamine catalyzes cyclization reactions by deprotonating intermediates. For example, ethanol as a solvent facilitates Schiff base formation at room temperature, whereas HMPA accelerates heterocyclic ring closure at elevated temperatures. Solvent-catalyst combinations must balance reactivity and byproduct suppression .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in reported melting points (e.g., 95–97°C vs. 137°C) may arise from polymorphic forms or impurities. Cross-validate with DSC and elemental analysis .
- Experimental Design : For biological studies, include negative controls (e.g., unmodified thiazole scaffolds) and validate enzyme inhibition via kinetic assays (e.g., fluorescence quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
